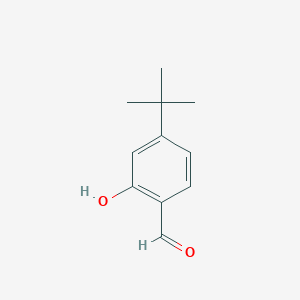
4-叔丁基-2-羟基苯甲醛
概述
描述
4-tert-Butyl-2-hydroxybenzaldehyde , also known by its systematic name 3,5-di-tert-butyl-4-hydroxybenzaldehyde , is a chemical compound with the empirical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It belongs to the class of aromatic aldehydes and is characterized by its unique structural features.
Synthesis Analysis
The synthesis of 4-tert-Butyl-2-hydroxybenzaldehyde involves several methods, including the reaction of 4-tert-butylphenol with phosgene or thionyl chloride to form the corresponding chloroformate . Subsequent treatment with aqueous sodium hydroxide leads to the desired aldehyde product .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a tert-butyl group at positions 3 and 5 , along with an aldehyde functional group at position 4 . The tert-butyl groups contribute to its steric hindrance and stability .
科学研究应用
4-tert-Butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2 . It’s a type of benzaldehyde, which are often used as building blocks in the synthesis of various other organic compounds .
-
5-tert-Butyl-2-hydroxybenzaldehyde : This compound has been used in the synthesis of Schiff base appended porphyrazine .
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde : This compound has been used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose . It has also been used as a chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
-
5-tert-Butyl-2-hydroxybenzaldehyde : This compound has been used in the synthesis of Schiff base appended porphyrazine .
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde : This compound has been used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose . It has also been used as a chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
属性
IUPAC Name |
4-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRSLWPKZKASRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548849 | |
| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-hydroxybenzaldehyde | |
CAS RN |
66232-34-6 | |
| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66232-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

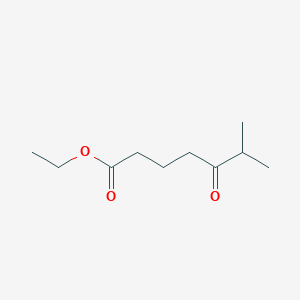
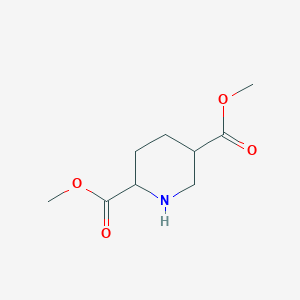
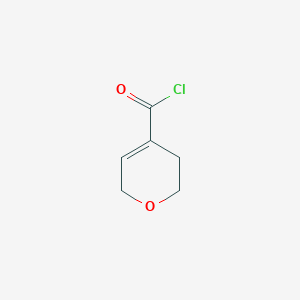
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
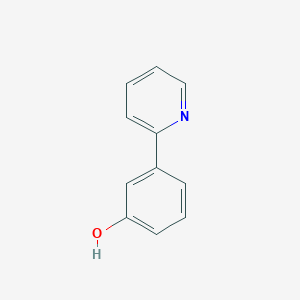
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
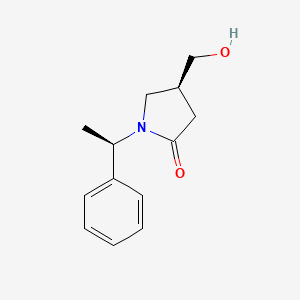
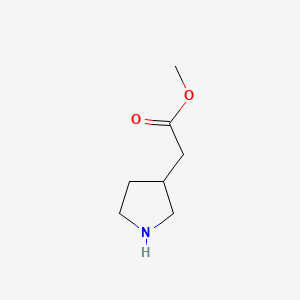
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
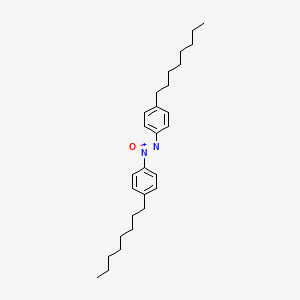
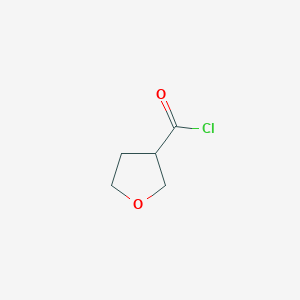
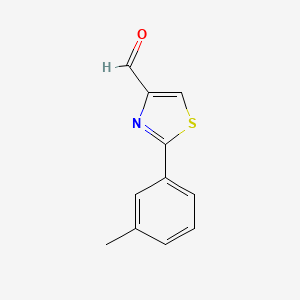
![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)